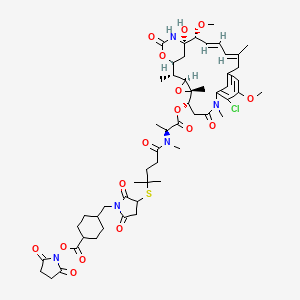

DM4-SMCC

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1228105-52-9 |

|---|---|

分子式 |

C54H72ClN5O16S |

分子量 |

1114.7 g/mol |

IUPAC 名称 |

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C54H72ClN5O16S/c1-29-12-11-13-39(72-10)54(70)27-37(73-51(69)56-54)30(2)47-53(6,75-47)40(26-44(64)58(8)35-23-33(22-29)24-36(71-9)46(35)55)74-49(67)31(3)57(7)41(61)20-21-52(4,5)77-38-25-45(65)59(48(38)66)28-32-14-16-34(17-15-32)50(68)76-60-42(62)18-19-43(60)63/h11-13,23-24,30-32,34,37-40,47,70H,14-22,25-28H2,1-10H3,(H,56,69)/b13-11+,29-12+/t30-,31+,32?,34?,37+,38?,39-,40+,47+,53+,54+/m1/s1 |

InChI 键 |

VYNFFBGYRBMGDS-NPCPMBKGSA-N |

手性 SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |

规范 SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of DM4-SMCC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) payload-linker combination, DM4-SMCC. This combination leverages the potent anti-tubulin activity of DM4, a maytansinoid derivative, with the stability of the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This guide will delve into the molecular interactions, cellular processes, and pharmacokinetic properties that define the efficacy and therapeutic window of ADCs utilizing this compound. Detailed experimental protocols and quantitative data are provided to support researchers in the development and evaluation of this class of biotherapeutics.

The Components: DM4 and SMCC

The this compound conjugate is comprised of two key functional components: the cytotoxic payload (DM4) and the linker (SMCC).

-

DM4 (Ravutansine): A potent maytansinoid derivative that acts as a microtubule-depolymerizing agent.[1][2] It is a thiol-containing maytansinoid specifically designed for conjugation to antibodies.[1]

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional crosslinker that forms a stable, non-cleavable thioether bond between the antibody and the DM4 payload.[] This linker is characterized by its high stability in systemic circulation.[4]

Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic effect of an ADC utilizing this compound is a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

Circulation and Tumor Targeting

Following intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC provides specificity by binding to a target antigen that is overexpressed on the surface of cancer cells.[4][5] The stability of the SMCC linker is crucial during this phase, preventing the premature release of the highly cytotoxic DM4 payload and minimizing off-target toxicity.[][4]

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[5][6] The complex is then trafficked through the endosomal pathway to the lysosomes.[7][8]

Lysosomal Degradation and Payload Release

Within the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is degraded by proteases.[7][8] Due to the non-cleavable nature of the SMCC linker, the DM4 payload is released as a lysine-SMCC-DM4 metabolite, where the lysine (B10760008) residue is the remnant of the antibody's amino acid to which the linker was attached.

Inhibition of Microtubule Dynamics and Mitotic Arrest

The released lysine-SMCC-DM4, along with any further metabolites, enters the cytoplasm and binds to tubulin, a key component of microtubules.[9][10] This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the cellular microtubule network.[10][11] The half-maximal inhibitory concentration (IC50) for microtubule assembly by S-methyl-DM4, a key metabolite, is approximately 1.7 µmol/L.[1] The binding of maytansinoids to tubulin occurs at or near the vinca (B1221190) alkaloid binding site.[9] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from completing mitosis.[12][13]

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11][14] This is characterized by the activation of caspases and ultimately results in the elimination of the cancer cell.

The Bystander Effect: A Point of Consideration

The "bystander effect" refers to the ability of a released cytotoxic payload to diffuse out of the targeted cancer cell and kill neighboring, potentially antigen-negative, cancer cells. While the DM4 payload itself is membrane-permeable, the primary metabolite released from an SMCC-linked ADC is the charged lysine-SMCC-DM4 molecule. The positive charge on the lysine residue significantly limits its ability to cross cell membranes, thus minimizing the bystander effect. This makes this compound ADCs most suitable for treating tumors with homogenous antigen expression.

Quantitative Data

The following tables summarize key quantitative data related to the activity and properties of DM4 and the SMCC linker.

Table 1: In Vitro Cytotoxicity of DM4-based ADCs

| Cell Line | Target Antigen | ADC | IC50 (ng/mL) |

| SK-BR-3 | HER2 | Anti-HER2-DM4 | 0.3 - 0.4 |

| N87 | HER2 | Trastuzumab-vc-MMAE | 13 - 43 |

| BT474 | HER2 | Trastuzumab-vc-MMAE | 13 - 43 |

Note: Data for Trastuzumab-vc-MMAE is included for comparison of a maytansinoid ADC. Specific IC50 values for this compound ADCs can vary depending on the antibody, target antigen, and cell line.

Table 2: Stability of the SMCC Linker

| Parameter | Condition | Observation | Reference |

| Maleimide Group Stability | 0.1 M Sodium Phosphate, pH 7.0, 4°C | Stable for 64 hours | [] |

| Maleimide Hydrolysis | pH > 7.5 | Slow hydrolysis, leading to loss of specificity for sulfhydryls | [] |

| SMCC-ADC Degradation | Mouse Plasma | 38% degradation in 120 hours | [] |

Table 3: Tubulin Binding Affinity of Maytansinoid Metabolites

| Compound | Binding Target | Dissociation Constant (KD) |

| Maytansine | Tubulin | 0.86 ± 0.2 µmol/L |

| S-methyl-DM1 | Tubulin | 0.93 ± 0.2 µmol/L |

| S-methyl-DM1 | Microtubules (high-affinity sites) | 0.1 ± 0.05 µmol/L |

Note: Data for S-methyl-DM1 is presented as a close analog to DM4 metabolites.[]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on a target cancer cell line.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound ADC

-

Control antibody (non-binding or unconjugated)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count target cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and control antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the ADC dilutions.

-

Include wells with medium only as a blank control.

-

-

Incubation:

-

Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Antibody Internalization Assay (pH-sensitive Dye Method)

Objective: To quantify the rate and extent of ADC internalization into target cells.

Materials:

-

Target antigen-positive cancer cell line

-

This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo™)

-

Complete cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or high-content imaging system

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate at an appropriate density.

-

Allow cells to adhere overnight.

-

-

ADC Incubation:

-

Prepare dilutions of the fluorescently labeled this compound ADC in complete medium.

-

Add the labeled ADC to the cells.

-

-

Data Acquisition:

-

Incubate at 37°C and monitor the fluorescence signal at various time points (e.g., 0, 1, 4, 8, 24 hours) using a fluorescence microplate reader or high-content imaging system.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to determine the internalization kinetics.

-

Pharmacokinetic (PK) Analysis of Unconjugated DM4

Objective: To quantify the concentration of free DM4 in plasma samples.

Materials:

-

Plasma samples from subjects administered a this compound ADC

-

Deuterated DM4 (DM4-d6) as an internal standard

-

Formic acid

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

Add DM4-d6 internal standard.

-

Precipitate proteins with acetonitrile.

-

Centrifuge and collect the supernatant.

-

-

Reduction and Solid-Phase Extraction (SPE):

-

Reduce disulfide bonds with DTT or TCEP.

-

Condition an SPE cartridge with methanol (B129727) and water.

-

Load the sample onto the cartridge.

-

Wash the cartridge.

-

Elute DM4 and DM4-d6 with methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate and reconstitute in mobile phase.

-

Inject the sample onto a C18 column.

-

Perform gradient elution with a mobile phase of water and acetonitrile with 0.1% formic acid.

-

Detect and quantify DM4 and DM4-d6 using multiple reaction monitoring (MRM) in positive ion mode.

-

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of this compound.

Caption: Signaling pathway of this compound ADC-induced apoptosis.

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Caption: Logical relationship of the core components of a this compound ADC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 4. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 5. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 12. ADC Usage — ENGR-2350 documentation [sites.ecse.rpi.edu]

An In-depth Technical Guide to DM4-SMCC in Targeted Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) payload DM4 and its conjugation to antibodies via the SMCC linker. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details, experimental protocols, and underlying mechanisms of DM4-SMCC-based ADCs in targeted cancer therapy.

Introduction to this compound Antibody-Drug Conjugates

Antibody-drug conjugates are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] This is achieved by linking a highly potent small molecule drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The this compound system represents a key combination of a cytotoxic payload and a stable linker used in the development of several ADCs.

DM4 (Radezolid) is a potent synthetic maytansinoid, a class of microtubule-targeting agents.[4][5][6][7][8] Maytansinoids are 100- to 1000-fold more potent than traditional chemotherapeutic agents like vinca (B1221190) alkaloids.[9] DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the formation of microtubules. This leads to a mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[5][6]

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable thioether linker.[10][11][12] Its primary role is to provide a stable covalent bond between the DM4 payload and the antibody.[] The non-cleavable nature of the SMCC linker ensures that the ADC remains intact in circulation, minimizing premature release of the cytotoxic payload and reducing off-target toxicity.[1] The release of DM4 from an SMCC-linked ADC occurs after the ADC is internalized by the target cancer cell and undergoes lysosomal degradation.[6]

Mechanism of Action

The therapeutic action of a this compound ADC is a multi-step process that relies on the specific targeting of cancer cells by the antibody component.

-

Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to its specific target antigen on the surface of a cancer cell.[3][14]

-

Endocytosis: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[9][14]

-

Lysosomal Trafficking and Degradation: The internalized vesicle fuses with a lysosome. Inside the lysosome, the acidic environment and proteolytic enzymes degrade the antibody component of the ADC.[6][9]

-

Payload Release and Action: The degradation of the antibody releases the DM4 payload, which is still attached to the lysine (B10760008) residue via the SMCC linker. This active metabolite can then diffuse into the cytoplasm.[6]

-

Microtubule Disruption and Apoptosis: In the cytoplasm, DM4 binds to tubulin, inhibiting microtubule assembly.[4][5][] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

-

Bystander Effect: In some cases, the released DM4 or its metabolites may be able to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[14][15]

Figure 1: Mechanism of action of a this compound antibody-drug conjugate.

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing the DM4 payload. Data is compiled from various preclinical studies.

Table 1: In Vitro Cytotoxicity of DM4-based ADCs

| ADC Name (Target) | Cell Line | IC50 (nM) | Reference |

| Anetumab Ravtansine (Mesothelin) | OVCAR-3 | in nanomolar range | [5] |

| Coltuximab Ravtansine (CD19) | Multiple B-cell lymphoma and B-ALL cell lines | Not specified, but less potent than huB4-DGN462 | [16] |

| Mirvetuximab Soravtansine (FRα) | OV90 | Not specified | [17] |

| Mirvetuximab Soravtansine (FRα) | IGROV-1 | Not specified | [17] |

| Trastuzumab-DM1 (HER2) | N87 | 0.6 - 0.9 | [18] |

| Trastuzumab-DM1 (HER2) | SK-BR-3 | 0.6 - 0.9 | [18] |

| Trastuzumab-DM1 (HER2) | BT474 | 0.6 - 0.9 | [18] |

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

Table 2: In Vivo Efficacy of DM4-based ADCs in Xenograft Models

| ADC Name (Target) | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Anetumab Ravtansine (Mesothelin) | T1889 (Thymic Carcinoma) | 15 mg/kg every 2 weeks | Significant tumor growth inhibition | [19] |

| Anetumab Ravtansine (Mesothelin) | OVCAR-3 (Ovarian) | Not specified | T/C ratio of 0 - 0.36 | [5] |

| Anetumab Ravtansine (Mesothelin) | ST081, ST103 (Ovarian PDX) | Not specified | Complete tumor eradication | [5] |

| Coltuximab Ravtansine (CD19) | Ramos (B-cell Lymphoma) | 50 µg/kg (conjugated DM4) single dose | Minimal effective dose | [6] |

| Coltuximab Ravtansine (CD19) | Ramos (B-cell Lymphoma) | 100 µg/kg (conjugated DM4) single dose | 100% complete regression | [6] |

| Mirvetuximab Soravtansine (FRα) | Platinum-resistant EOC PDX | Not specified | Active as monotherapy, enhanced with combinations | [17] |

| M-s-SPDB-DM4 (FRα) | KB xenograft | 2.5 mg/kg | Complete responses | [7] |

T/C Ratio: Treatment vs. Control tumor volume ratio. PDX: Patient-Derived Xenograft.

Table 3: Pharmacokinetic Parameters of a DM4-based ADC

| ADC Component | Species | Half-life (t1/2) | Key Observation | Reference |

| Mirvetuximab Soravtansine (Conjugate) | CD-1 Mice | ~5 days | Biphasic pharmacokinetics | [9] |

| M9346A Antibody (from IMGN-853) | CD-1 Mice | ~10 days | Longer half-life than the conjugate | [9] |

| Anetumab Ravtansine | Humans | ~5.5 days | Dose-proportional pharmacokinetics | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the research and development of this compound ADCs.

Synthesis and Purification of this compound ADC

This protocol describes a general two-step process for conjugating DM4 to an antibody using the SMCC linker.

Materials:

-

Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

DM4

-

SMCC crosslinker

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., DTT or TCEP)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffers (e.g., conjugation buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)

Procedure:

-

Antibody Preparation:

-

If the antibody has accessible cysteine residues for conjugation, they may need to be reduced. Treat the antibody with a 10-20 fold molar excess of TCEP at room temperature for 1-2 hours.

-

Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

-

-

Activation of Antibody with SMCC (for lysine conjugation):

-

Equilibrate the SMCC vial to room temperature before opening.

-

Prepare a stock solution of SMCC (e.g., 10-20 mM) in anhydrous DMSO or DMF.

-

Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Remove excess, unreacted SMCC using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation of DM4 to Activated Antibody:

-

Prepare a stock solution of DM4 in DMSO.

-

Add a slight molar excess of the DM4 solution to the maleimide-activated antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification and Characterization:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatography methods to remove unconjugated DM4 and linker.

-

Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using methods like UV-Vis spectroscopy, HIC-HPLC, SEC-HPLC, and mass spectrometry.[2][14][21]

-

Figure 2: General experimental workflow for the synthesis of a this compound ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration-dependent cell-killing ability of a this compound ADC.[1][22][23][24]

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound ADC and control antibody/ADC

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC, a non-binding control ADC, and unconjugated antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a blank control.

-

Incubate the plate for 72-120 hours at 37°C, 5% CO2.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical study to evaluate the anti-tumor activity of a this compound ADC in a mouse xenograft model.[7][25]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line that expresses the target antigen

-

Matrigel (optional)

-

This compound ADC, vehicle control, and other control groups (e.g., unconjugated antibody)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=6-10 mice per group).

-

-

ADC Administration:

-

Administer the this compound ADC and control articles via the desired route (typically intravenous). Dosing can be a single dose or multiple doses over time.

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight 2-3 times per week.

-

The primary endpoint is typically tumor growth inhibition or regression. Other endpoints can include survival.

-

Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant toxicity, according to institutional animal care and use committee (IACUC) guidelines.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate tumor growth inhibition (TGI) or other relevant efficacy metrics.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

Bystander Effect Assay

This assay assesses the ability of a this compound ADC to kill neighboring antigen-negative cells.[26][27][28]

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP) for identification

-

This compound ADC and control ADC

-

96-well plates

-

Flow cytometer or high-content imaging system

Procedure:

-

Co-culture Seeding:

-

Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:5) in 96-well plates.

-

Include monocultures of each cell line as controls.

-

Allow cells to adhere overnight.

-

-

ADC Treatment:

-

Treat the co-cultures with serial dilutions of the this compound ADC.

-

Incubate for 72-120 hours.

-

-

Analysis:

-

Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., propidium (B1200493) iodide), and analyze by flow cytometry. Gate on the GFP-positive (Ag-) population and determine the percentage of dead cells.

-

High-Content Imaging: Image the wells and use image analysis software to quantify the number of viable and dead Ag- (GFP-positive) cells.

-

-

Data Analysis:

-

Compare the viability of the Ag- cells in the co-culture with their viability in monoculture at the same ADC concentrations to determine the extent of the bystander effect.

-

Conclusion

The this compound platform represents a powerful and versatile tool in the development of targeted cancer therapies. The high potency of the DM4 payload, combined with the stability of the non-cleavable SMCC linker, allows for the creation of ADCs with a favorable therapeutic window. A thorough understanding of the mechanism of action, coupled with robust in vitro and in vivo experimental evaluation, is critical for the successful development of novel this compound ADCs. This guide provides a foundational framework of the core technical aspects and methodologies to aid researchers in this endeavor.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 4. adcreview.com [adcreview.com]

- 5. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 14. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. ascopubs.org [ascopubs.org]

- 21. blog.crownbio.com [blog.crownbio.com]

- 22. benchchem.com [benchchem.com]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 25. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 28. agilent.com [agilent.com]

An In-depth Technical Guide to the Applications of DM4-SMCC in Preclinical Antibody-Drug Conjugate (ADC) Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of DM4-SMCC in Targeted Cancer Therapy

Antibody-Drug Conjugates (ADCs) represent a transformative class of cancer therapeutics, designed to merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic payloads.[1][2] This synergy allows for the selective delivery of toxins to tumor cells, minimizing systemic exposure and associated off-target toxicities.[3] The architecture of an ADC is critically dependent on three components: the antibody, the payload, and the linker that connects them.[4]

This guide focuses on a specific and widely used drug-linker conjugate: This compound . It comprises:

-

DM4 (Ravutansine): A potent maytansinoid payload that induces cell death by inhibiting tubulin polymerization.[4][] Maytansinoids are highly effective, with in vitro inhibitory activity up to 1000 times higher than conventional chemotherapeutics like doxorubicin.[4]

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable thioether linker.[][7] Its stability is a key feature, designed to prevent premature payload release in systemic circulation, ensuring the ADC remains intact until it reaches the target cancer cell.[][]

The combination of DM4's potent cytotoxicity with the stability of the SMCC linker makes this compound a valuable tool in preclinical ADC research for solid tumors and hematological malignancies.

Core Mechanism of Action

The therapeutic effect of a this compound ADC is achieved through a multi-step process, beginning with systemic administration and culminating in target cell apoptosis.

-

Circulation and Targeting: The ADC circulates in the bloodstream. The stable SMCC linker minimizes premature release of DM4, reducing systemic toxicity.[3][]

-

Antigen Binding & Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[9] This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into an endosome.[4][9]

-

Lysosomal Trafficking and Degradation: The endosome containing the complex fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases.[10]

-

Payload Liberation: Because the SMCC linker is non-cleavable, the payload is released not as free DM4, but as an amino acid adduct—typically lysine-SMCC-DM4 .[10] This occurs after the full degradation of the antibody backbone.

-

Cytotoxic Effect: The lysine-SMCC-DM4 catabolite is released from the lysosome into the cytoplasm. There, the DM4 moiety binds to tubulin, disrupting microtubule assembly.[][11] This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately initiates apoptosis (programmed cell death).[4][10]

Preclinical Efficacy Evaluation

Preclinical studies are essential to determine the potency, specificity, and therapeutic window of a this compound ADC. These evaluations typically involve a combination of in vitro and in vivo models.

In Vitro Studies

In vitro assays are the first step in assessing an ADC's biological activity, primarily focusing on antigen-specific cytotoxicity.

-

Cytotoxicity Assays: The most common in vitro experiment is the cell viability or cytotoxicity assay.[12] Cancer cell lines expressing the target antigen (antigen-positive) and those that do not (antigen-negative) are treated with escalating concentrations of the ADC. After an incubation period (typically 72-120 hours), cell viability is measured. The resulting dose-response curve is used to calculate the IC50 (half-maximal inhibitory concentration), a key measure of the ADC's potency. A potent and specific this compound ADC will show a low IC50 value in antigen-positive cells and a significantly higher IC50 in antigen-negative cells.[13]

Table 1: Example In Vitro Cytotoxicity Data for a Hypothetical Anti-HER2-SMCC-DM4 ADC

| Cell Line | Target Antigen (HER2) Expression | ADC IC50 (ng/mL) | Naked Antibody IC50 (ng/mL) |

|---|---|---|---|

| SK-BR-3 | High | 0.5 | > 10,000 |

| BT-474 | High | 1.2 | > 10,000 |

| MCF7 | Low | 850 | > 10,000 |

| MDA-MB-231 | Negative | > 10,000 | > 10,000 |

Data are representative examples compiled from descriptions of maytansinoid ADC activity.[4][14]

In Vivo Studies

In vivo studies use animal models, most commonly immunodeficient mice bearing human tumor xenografts, to evaluate the ADC's anti-tumor activity and tolerability.[15]

-

Xenograft Models: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are established by implanting human tumor cells subcutaneously into mice.[16] Once tumors reach a specified volume, animals are treated with the this compound ADC, a control ADC, the naked antibody, or a vehicle control.

-

Efficacy Endpoints: Tumor volume is measured regularly to assess treatment efficacy. Key endpoints include Tumor Growth Inhibition (TGI), tumor regression (partial or complete), and survival analysis.[17] The Maximum Tolerated Dose (MTD) is also determined in parallel studies to establish the therapeutic window.[13]

Table 2: Example In Vivo Efficacy Data in a HER2-Positive Xenograft Model (BT-474)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |

|---|---|---|---|---|

| Vehicle Control | - | Once weekly x 3 | 0% | 0/8 |

| Naked Antibody | 10 | Once weekly x 3 | 25% | 0/8 |

| Anti-HER2-SMCC-DM4 | 5 | Single Dose | 95% | 3/8 |

| Anti-HER2-SMCC-DM4 | 10 | Single Dose | 110% (Regression) | 7/8 |

Data are representative examples based on typical outcomes described in preclinical ADC studies.[17]

Bystander Effect Considerations

The "bystander effect" occurs when a payload released from a target cell diffuses into and kills adjacent, often antigen-negative, tumor cells.[18][19] This effect is highly dependent on the linker and the physicochemical properties of the released payload.

ADCs with cleavable linkers (e.g., vc-MMAE) release a membrane-permeable payload that can readily exit the target cell and induce bystander killing.[19] In contrast, the non-cleavable SMCC linker results in the formation of the charged Lysine-SMCC-DM4 catabolite.[10] This molecule has limited membrane permeability, meaning it is largely trapped within the target cell.[20] Consequently, this compound ADCs are generally considered to have a minimal bystander effect.[21][22] This can be advantageous for reducing toxicity to neighboring healthy tissues but may limit efficacy in tumors with heterogeneous antigen expression.[18]

Key Experimental Protocols

Detailed and reproducible protocols are the foundation of successful preclinical research.

Protocol: Antibody Conjugation with SMCC-DM4

This protocol describes the two-step lysine-based conjugation of an antibody with the SMCC-DM4 drug-linker set.[2][23]

Materials:

-

Monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4).

-

Sulfo-SMCC crosslinker.

-

DM4 payload.

-

Anhydrous DMSO.

-

Desalting columns (e.g., Sephadex G25).

-

Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0).

Procedure:

-

Antibody Preparation: Concentrate the antibody to 5-10 mg/mL and exchange it into a conjugation buffer (e.g., PBS).

-

Antibody Modification (Activation):

-

Dissolve Sulfo-SMCC in anhydrous DMSO.

-

Add a 5- to 10-fold molar excess of Sulfo-SMCC to the antibody solution.

-

Incubate at room temperature for 1-2 hours with gentle mixing. This step reacts the NHS-ester of SMCC with lysine (B10760008) residues on the antibody.

-

-

Removal of Excess Linker:

-

Remove unreacted Sulfo-SMCC linker by passing the reaction mixture through a desalting column equilibrated with PBS.

-

-

Conjugation with DM4:

-

Dissolve DM4 in anhydrous DMSO.

-

Add a slight molar excess of DM4 (relative to the linker) to the modified antibody solution.

-

Incubate at room temperature for 4-16 hours. The maleimide (B117702) group of the antibody-bound SMCC reacts with the thiol group on DM4 to form a stable thioether bond.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted DM4 and other impurities using a desalting column or size-exclusion chromatography (SEC).

-

-

Characterization:

-

Determine the protein concentration (e.g., via UV-Vis spectroscopy at 280 nm).

-

Determine the Drug-to-Antibody Ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS.[24]

-

Protocol: In Vitro Cytotoxicity Assay (CCK-8/MTT)

This protocol outlines a standard method for determining the IC50 of a this compound ADC.[12][13]

Materials:

-

Antigen-positive and antigen-negative cell lines.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound ADC and control articles.

-

Cell viability reagent (e.g., CCK-8 or MTT).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well).

-

Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution series of the ADC and controls in complete medium.

-

Remove the old medium from the plates and add 100 µL of the ADC dilutions to the appropriate wells. Include "cells only" (untreated) and "medium only" (blank) controls.

-

-

Incubation:

-

Incubate the plates for 72 to 120 hours at 37°C, 5% CO2.

-

-

Viability Measurement (CCK-8 Example):

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Normalize the data by expressing the viability of treated wells as a percentage of the untreated control wells.

-

Plot the percent viability against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Conclusion

The this compound drug-linker is a robust and effective platform for the preclinical development of Antibody-Drug Conjugates. Its key features—the high potency of the DM4 payload and the exceptional stability of the non-cleavable SMCC linker—provide a strong foundation for creating ADCs with a wide therapeutic window. While its limited bystander effect makes it ideal for targeting homogeneously expressed antigens and may reduce certain off-target toxicities, careful consideration of tumor antigen heterogeneity is required. The detailed protocols and mechanistic understanding presented in this guide serve as a critical resource for researchers aiming to harness the power of this compound in the development of next-generation cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 7. This compound - Immunomart [immunomart.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oaepublish.com [oaepublish.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 24. blog.crownbio.com [blog.crownbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of Maytansinoid-Based Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of maytansinoid-based antibody-drug conjugates (ADCs). It details the journey from the initial discovery of the natural product maytansine (B1676224) to the rational design and clinical success of targeted cancer therapies leveraging its potent cytotoxicity. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for professionals in the field of drug development.

Introduction: From Natural Toxin to Targeted Therapy

Maytansine, a potent antimitotic agent, was first isolated in the 1970s from the Ethiopian shrub Maytenus serrata.[1] It and its analogs, collectively known as maytansinoids, are ansa macrolides that exhibit powerful anti-cancer properties.[1][2] These compounds exert their cytotoxic effects by inhibiting microtubule polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[1][3] Despite their sub-nanomolar potency against cancer cells, initial clinical trials with systemic administration of maytansine were unsuccessful due to severe dose-limiting toxicities, including neurotoxicity and gastrointestinal issues.[1][3][4]

This lack of a therapeutic window prompted the development of a targeted delivery strategy. The advent of antibody-drug conjugates (ADCs) provided an ideal platform to harness the high potency of maytansinoids while mitigating systemic toxicity.[1][] By attaching maytansinoids to monoclonal antibodies (mAbs) that specifically target tumor-associated antigens, these potent payloads can be delivered directly to cancer cells, thereby increasing the therapeutic index.[6] This approach has led to the successful development and approval of several maytansinoid-based ADCs, such as Trastuzumab emtansine (Kadcyla®) and Mirvetuximab soravtansine (B3322474) (Elahere™).[1][7]

Mechanism of Action

The anticancer activity of maytansinoid-based ADCs is a multi-step process that relies on the precise targeting of the antibody and the potent cell-killing ability of the maytansinoid payload.

-

Target Binding and Internalization : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[1][8]

-

Endocytosis : Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into endosomes.[3][8]

-

Payload Release : The endosome containing the ADC fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody and the maytansinoid is cleaved (for cleavable linkers), or the antibody itself is degraded, releasing the maytansinoid payload into the cytoplasm.[3][8]

-

Microtubule Disruption : Once in the cytoplasm, the maytansinoid binds to tubulin at the vinca (B1221190) alkaloid binding site, disrupting microtubule dynamics.[3][][9] This potent interaction suppresses microtubule polymerization, leading to a G2/M phase cell cycle arrest.[3][]

-

Apoptosis : The prolonged mitotic arrest activates the spindle assembly checkpoint and ultimately triggers programmed cell death (apoptosis), effectively killing the cancer cell.[1]

Caption: Mechanism of action of a maytansinoid-based ADC.

Core Components: Antibody, Linker, and Payload

The efficacy and safety of a maytansinoid ADC are determined by the careful selection and optimization of its three key components.

-

Antibody : The monoclonal antibody provides specificity, targeting antigens that are highly expressed on cancer cells with limited expression on healthy tissues.

-

Payload : Maytansinoid derivatives, such as DM1 (mertansine) and DM4 (ravtansine), are the cytotoxic "warheads".[7][10] They are synthetically modified from maytansine to include a chemical handle (e.g., a thiol group) for linker attachment.[3][7] Maytansinoids are up to 1000-fold more potent than traditional chemotherapeutic agents like doxorubicin.[3][7]

-

Linker : The linker covalently attaches the maytansinoid to the antibody. Its stability in circulation and its cleavage mechanism inside the target cell are critical.

-

Non-cleavable Linkers : Such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond. The payload is released only after the complete degradation of the antibody in the lysosome.[1][11] This generally leads to better stability and a wider therapeutic window.[12]

-

Cleavable Linkers : These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor or cell, such as the low pH of lysosomes or the presence of specific enzymes like cathepsins. Disulfide linkers (e.g., SPDB) are a common type, which are cleaved in the reducing environment of the cell.[3] Cleavable linkers can release membrane-permeable payloads that can kill adjacent, antigen-negative tumor cells, a phenomenon known as the "bystander effect".[3][13]

-

Caption: General experimental workflow for maytansinoid ADC development.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of maytansinoid-based ADCs.

Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs

| ADC | Target Antigen | Cell Line | IC50 (nM) | Notes | Reference |

| Free Maytansine | N/A | BT474 | 0.42 | Breast carcinoma, HER2+ | [14] |

| Free Maytansine | N/A | BJAB | 0.27 | Burkitt's lymphoma | [14] |

| anti-EpCAM-SMCC-DM1 | EpCAM | COLO 205 | ~0.1 | Colon carcinoma, MDR- | [15] |

| anti-EpCAM-SMCC-DM1 | EpCAM | HCT-15 | ~1.0 | Colon carcinoma, MDR+ | [15] |

| anti-EpCAM-PEG4Mal-DM1 | EpCAM | COLO 205 | ~0.05 | Hydrophilic linker, MDR- | [15] |

| anti-EpCAM-PEG4Mal-DM1 | EpCAM | HCT-15 | ~0.1 | Hydrophilic linker, bypasses MDR | [15] |

| STRO-001 | CD74 | NHL Lines | Sub-nM | Site-specific ADC, non-cleavable linker | [1] |

| SAR566658 | CA6 | CA6+ Lines | 1 - 7.3 | Cleavable linker, DM4 payload | [10] |

MDR: Multidrug Resistance. IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models

| ADC | Tumor Model | Dosing | Outcome | Reference |

| anti-EpCAM-SMCC-DM1 | HCT-15 (MDR+) | 680 µg/kg DM1, single i.v. dose | Tumor growth delay | [15][16] |

| anti-EpCAM-PEG4Mal-DM1 | HCT-15 (MDR+) | 680 µg/kg DM1, single i.v. dose | Complete tumor regressions in 5/5 mice | [15][16] |

| Trastuzumab-AJICAP-M* | NCI-N87 (HER2+) | 10 mg/kg, single i.v. dose | Significant tumor growth inhibition | [12] |

| IMGC936 (anti-ADAM9) | CDX and PDX models | 1.25 - 10 mg/kg, single dose | Potent anti-tumor activity | [6][17] |

M: Maytansinoid. MTD: Maximum Tolerated Dose. TGI: Tumor Growth Inhibition.

Table 3: Clinically Relevant Maytansinoid-Based ADCs

| Drug Name (Trade Name) | Target Antigen | Linker-Payload | Development Status | Reference |

| Trastuzumab emtansine (Kadcyla®) | HER2 | SMCC-DM1 (non-cleavable) | Approved for HER2-positive breast cancer. | [1][] |

| Mirvetuximab soravtansine (Elahere™) | Folate Receptor α (FRα) | SPDB-DM4 (cleavable) | Accelerated FDA approval for FRα-positive, platinum-resistant ovarian cancer. | [1][7] |

| Tusamitamab ravtansine | CEACAM5 | SPDB-DM4 (cleavable) | Clinical trials for non-small cell lung cancer and other solid tumors. | [8] |

| Lorvotuzumab mertansine (B1676302) (IMGN901) | CD56 | SPDB-DM1 (cleavable) | Investigated for small-cell lung cancer and other CD56+ tumors. Development discontinued (B1498344) for SCLC. | [10][] |

| IMGC936 | ADAM9 | DM21-C (cleavable) | Phase I clinical trials for advanced solid tumors (NCT04622774). | [6][17] |

Key Experimental Protocols

This section provides generalized methodologies for the synthesis and evaluation of maytansinoid-based ADCs. Specific parameters must be optimized for each unique antibody and linker-payload combination.

Protocol: ADC Conjugation via Lysine (B10760008) Residues

This protocol describes a common method for conjugating a thiol-containing maytansinoid (e.g., DM1) to an antibody via surface lysine residues using a heterobifunctional linker like SMCC.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

SMCC linker dissolved in an organic solvent (e.g., DMA or DMSO).

-

Thiol-containing maytansinoid (e.g., DM1).

-

Purification/buffer exchange system (e.g., SEC column or dialysis).

Procedure:

-

Antibody Modification: a. Adjust the antibody concentration to 5-10 mg/mL in reaction buffer. b. Add a molar excess of the SMCC linker solution to the antibody solution. The ratio will determine the final drug-to-antibody ratio (DAR) and must be empirically optimized. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing to form the antibody-linker intermediate. d. Remove excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis, exchanging the antibody-linker into a suitable buffer (e.g., PBS with EDTA).

-

Conjugation Reaction: a. Prepare the DM1 payload in an organic co-solvent. b. Add a molar excess of the DM1 solution to the purified antibody-linker intermediate. c. Incubate the reaction for 4-16 hours at room temperature, protected from light. The maleimide (B117702) groups on the linker will react with the thiol group on DM1 to form a stable thioether bond.

-

Purification and Characterization: a. Purify the resulting ADC from unreacted payload and solvents using SEC. b. Characterize the final ADC product to determine protein concentration, DAR (via UV-Vis spectroscopy or HIC), percentage of monomer (via SEC), and endotoxin (B1171834) levels.[13][19]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 value of an ADC against antigen-positive and antigen-negative cell lines.[20][21][22]

Procedure:

-

Cell Seeding: a. Harvest and count target cells (both antigen-positive and antigen-negative lines for specificity testing). b. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

ADC Treatment: a. Prepare serial dilutions of the ADC and a relevant isotype control ADC in culture medium. A typical concentration range might be from 1 pM to 1 µM. b. Remove the medium from the cell plates and add 100 µL of the diluted ADC solutions to the appropriate wells. Include untreated control wells. c. Incubate the plates for 72 to 120 hours. The incubation time should be optimized based on the payload's mechanism of action; tubulin inhibitors often require longer incubation times (e.g., 96 hours).[20][22]

-

Viability Assessment: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. b. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals. c. Incubate overnight at 37°C in the dark.

-

Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the viability data against the log of the ADC concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[22]

Protocol: In Vivo Efficacy in a Xenograft Mouse Model

This protocol outlines a typical study to evaluate the anti-tumor activity of a maytansinoid ADC in immunodeficient mice bearing human tumor xenografts.[15][16]

Procedure:

-

Tumor Implantation: a. Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 x 10^6 cells) into the flank of female immunodeficient mice (e.g., SCID or nude mice).

-

Study Initiation: a. Monitor tumor growth using calipers. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=6-10 mice per group).

-

ADC Administration: a. Administer the ADC, vehicle control, and any other control articles (e.g., isotype control ADC, unconjugated antibody) via intravenous (i.v.) injection. Dosing can be a single administration or a multi-dose schedule (e.g., once weekly for 3 weeks). b. Doses are typically determined from prior maximum tolerated dose (MTD) studies.[23]

-

Monitoring and Endpoints: a. Measure tumor volumes with calipers twice weekly. b. Monitor animal body weight twice weekly as a measure of general toxicity. c. The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³).

-

Data Analysis: a. Calculate tumor volume for each animal at each time point. b. Plot the mean tumor volume ± SEM for each group over time. c. Calculate TGI and assess for statistically significant differences between treatment groups. Note any instances of tumor stasis or complete regression.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Maytansinoid Antitumor Agents [jstage.jst.go.jp]

- 3. books.rsc.org [books.rsc.org]

- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Maytansinoids - Creative Biolabs [creativebiolabs.net]

- 12. imrpress.com [imrpress.com]

- 13. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]

- 14. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

solubility and stability of DM4-SMCC in DMSO

An In-depth Technical Guide on the Solubility and Stability of DM4-SMCC in DMSO

For researchers, scientists, and drug development professionals, understanding the behavior of antibody-drug conjugate (ADC) components in solution is critical for the successful design and execution of conjugation protocols and subsequent in vitro and in vivo studies. This guide provides a detailed overview of the solubility and stability of the maytansinoid-linker conjugate, this compound, in dimethyl sulfoxide (B87167) (DMSO), a common solvent for its storage and use.

Quantitative Data: Solubility and Stability

The following table summarizes the key quantitative parameters for this compound and related compounds in DMSO. It is crucial to use anhydrous (hygroscopic) DMSO, as moisture can significantly impact the solubility and stability of the compound.[1]

| Compound | Solvent | Solubility | Molar Concentration (Approx.) | Storage Conditions (in Solvent) |

| This compound | DMSO | 125 mg/mL (ultrasonication needed)[1] | 112.14 mM [1] | -80°C for 6 months; -20°C for 1 month |

| DM1-SMCC | DMSO | 90 mg/mL (sonication recommended) | 83.91 mM[2] | -80°C for 1 year[2] |

| SMCC | DMSO | 67 mg/mL[3] | 200.4 mM[3] | 4°C for short-term (fresh solution highly recommended)[3] |

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following protocols outline procedures for preparing this compound solutions and assessing their stability.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the steps for dissolving this compound in DMSO to create a stock solution.

-

Solvent Selection: Use high-purity, anhydrous DMSO to prevent hydrolysis of reactive moieties.[3] It is recommended to use a newly opened bottle of DMSO.[1]

-

Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration. For example, to prepare a 10 mM stock solution, add approximately 89.71 µL of DMSO for every 1 mg of this compound.

-

Mixing: Gently vortex or sonicate the solution to ensure the complete dissolution of the compound.[1][2] Visually inspect the solution to ensure no solid particles remain.

-

Storage: Once prepared, the solution should be aliquoted into smaller volumes to prevent multiple freeze-thaw cycles and stored under the recommended conditions.[1] For long-term storage, -80°C is recommended for up to 6 months.[4]

Protocol 2: Assessment of this compound Stability in DMSO

This protocol provides a framework for evaluating the stability of this compound in DMSO over time and under different conditions.

-

Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.

-

Storage Conditions: Aliquot the stock solution into separate vials for storage under various conditions, such as -20°C, 4°C, and room temperature. Include a baseline sample stored at -80°C.

-

Time Points: Define the time points for analysis (e.g., 0, 24 hours, 7 days, 1 month, 3 months, 6 months).

-

Analytical Method: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (LC/UV/MS), to determine the concentration and purity of this compound at each time point.[5][6]

-

Data Analysis: Compare the purity and concentration of the stored samples to the baseline sample to determine the extent of degradation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound solution and assessing its stability.

Caption: Workflow for this compound solution preparation and stability analysis.

Factors Influencing Stability in DMSO

Several factors can affect the chemical stability of compounds stored in DMSO.

-

Water Content: The presence of water in DMSO is a significant factor that can lead to the degradation of susceptible compounds.[5][6] For molecules with hydrolytically labile groups like the SMCC linker's NHS ester, using anhydrous DMSO is critical.[3]

-

Temperature: Lower storage temperatures generally slow down degradation processes. For this compound in DMSO, storage at -80°C provides stability for up to 6 months, whereas at -20°C, the recommended storage period is 1 month.[4]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can impact compound stability.[1] Studies on other compounds in DMSO have shown that while some are stable after multiple cycles, it is best practice to aliquot stock solutions to minimize this.[5][6][7]

-

Oxygen: While water is often a more critical factor, exposure to oxygen can also contribute to the degradation of certain compounds.[5][6] Purging solutions with an inert gas like nitrogen or argon before sealing and storing can mitigate oxidative degradation.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SMCC-DM1 | DM1-SMCC | ADC Conjugation | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: DM4-SMCC Antibody-Drug Conjugate (ADC) Synthesis and Characterization

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] This targeted delivery enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic toxicity.[2] The linker connecting the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.[1]

This document provides a detailed protocol for the conjugation of the maytansinoid derivative DM4, a potent microtubule-disrupting agent, to a monoclonal antibody via the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[3][4] The SMCC linker forms a stable thioether bond, ensuring the cytotoxic payload remains attached to the antibody until it is internalized by the target cell and degraded within the lysosome.[1][5][6]

Principle of the Method

The conjugation of DM4 to an antibody using the SMCC crosslinker is a two-step process:

-

Antibody Modification: The N-hydroxysuccinimide (NHS) ester of the heterobifunctional SMCC linker reacts with primary amine groups on the antibody, primarily the ε-amine of lysine (B10760008) residues, to form a stable amide bond. This step introduces maleimide (B117702) functional groups onto the antibody surface.[1][]

-

Payload Conjugation: The thiol group of the DM4 payload reacts with the maleimide group on the modified antibody via a Michael addition reaction. This reaction forms a stable thioether bond, covalently linking the cytotoxic drug to the antibody.[1][5]

This sequential approach minimizes the risk of antibody crosslinking and allows for better control over the conjugation process.[1]

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Monoclonal Antibody (mAb) | User-defined | - |

| DM4 | MedChemExpress | HY-15647 |

| SMCC | BOC Sciences | L-SMCC-0001 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Sodium Phosphate | Sigma-Aldrich | S0751 |

| Sodium Chloride | Sigma-Aldrich | S9888 |

| Polysorbate 20 | Sigma-Aldrich | P9416 |

| Sephadex G-25 Desalting Column | Cytiva | 17085101 |

| Amicon Ultra Centrifugal Filters | MilliporeSigma | UFC901024 |

Recommended Buffers

| Buffer | Composition | pH |

| Antibody Modification Buffer | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA | 7.5-8.5 |

| Conjugation Buffer | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA | 6.5-7.5 |

| Storage Buffer | Phosphate-Buffered Saline (PBS) with 0.02% Polysorbate 20 | 7.4 |

Experimental Protocol

Step 1: Antibody Preparation

-

Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in the Antibody Modification Buffer .

-

Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris) or stabilizers, as these will compete with the NHS-ester reaction.

-

If necessary, perform a buffer exchange using an Amicon Ultra centrifugal filter or a desalting column.

Step 2: Antibody Modification with SMCC

-

Prepare a stock solution of SMCC in anhydrous DMSO at a concentration of 10 mM immediately before use.

-

Add a 5- to 10-fold molar excess of the SMCC stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically for each antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess, unreacted SMCC using a Sephadex G-25 desalting column equilibrated with Conjugation Buffer . This step is critical to prevent quenching of the thiol-containing DM4 in the subsequent step.[1]

Step 3: DM4 Conjugation

-

Prepare a stock solution of DM4 in DMSO at a concentration of 10 mM.

-

Add a 1.5- to 2-fold molar excess of the DM4 stock solution relative to the amount of SMCC-modified antibody.

-

Incubate the reaction for 16-18 hours at 4°C with gentle mixing.

Step 4: Purification of the DM4-SMCC-Antibody Conjugate

-

Purify the ADC from unconjugated DM4 and other reaction byproducts using a Sephadex G-25 desalting column equilibrated with Storage Buffer .

-

Alternatively, purification can be achieved by tangential flow filtration (TFF) or size-exclusion chromatography (SEC).

-

Concentrate the purified ADC to the desired concentration using an Amicon Ultra centrifugal filter.

-

Determine the final concentration of the ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

Characterization of the ADC

Thorough characterization of the ADC is essential to ensure its quality and consistency.

| Parameter | Analytical Method | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | To determine the average number of DM4 molecules conjugated per antibody. |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. |

| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | To evaluate the potency of the ADC on target and non-target cell lines. |

| Antigen Binding | Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |

Visualizations

Caption: Workflow for the preparation of a this compound ADC.

Caption: Mechanism of action for a this compound ADC.

Conclusion

The use of the SMCC crosslinker provides a reliable method for the synthesis of stable ADCs. The two-step conjugation strategy outlined in this protocol allows for the controlled modification of an antibody with the potent cytotoxic agent DM4. Careful optimization of reaction conditions and thorough purification and characterization are paramount to producing high-quality ADCs with the desired therapeutic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]

- 5. Maytansinoid Payloads for Antibody–Drug Conjugates (ADCs) | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 6. Antibody–Drug Conjugates (ADCs) for Personalized Treatment of Solid Tumors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide to DM4-SMCC Antibody-Drug Conjugate (ADC) Preparation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the preparation, purification, and characterization of a DM4-SMCC Antibody-Drug Conjugate (ADC). The protocols outlined herein are intended for research purposes and should be adapted and optimized based on the specific antibody and experimental goals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] This guide focuses on the preparation of an ADC utilizing the cytotoxic maytansinoid derivative, DM4, and the non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[1]

DM4 is a potent anti-tubulin agent that induces mitotic arrest and apoptosis in target cancer cells.[2][3] The SMCC linker is a heterobifunctional crosslinker that first reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface via its N-hydroxysuccinimide (NHS) ester. Subsequently, the maleimide (B117702) group of the SMCC-activated antibody reacts with the thiol group on the DM4 payload, forming a stable thioether bond.[1][4] This non-cleavable linkage ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity.[5] The release of the active drug metabolite, Lys-SMCC-DM4, occurs upon internalization of the ADC and lysosomal degradation of the antibody within the target cancer cell.[6]

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it significantly impacts both efficacy and safety.[7] An optimal DAR for maytansinoid ADCs is generally considered to be in the range of 3 to 4.[7] Higher DARs can lead to faster clearance and increased toxicity, while lower DARs may result in reduced potency.[7]

Materials and Reagents

Table 1: Materials and Reagents

| Material/Reagent | Supplier (Example) | Purpose |

| Monoclonal Antibody (mAb) | User-defined | Targeting moiety of the ADC |

| DM4 | MedChemExpress | Cytotoxic payload |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | BenchChem | Heterobifunctional crosslinker |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Solvent for DM4 and SMCC |

| Sodium Phosphate | Sigma-Aldrich | Buffer component |

| Sodium Chloride | Sigma-Aldrich | Buffer component |

| L-Cysteine | Sigma-Aldrich | Quenching reagent |

| Size-Exclusion Chromatography (SEC) Column (e.g., Superdex 200) | Cytiva | ADC purification |

| Hydrophobic Interaction Chromatography (HIC) Column | Agilent Technologies | DAR determination |

| LC-MS Grade Water and Acetonitrile | Fisher Scientific | Mobile phase for LC-MS |

| Formic Acid | Sigma-Aldrich | Mobile phase additive for LC-MS |

| 96-well plates | Corning | Cell culture and cytotoxicity assays |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | Cell viability reagent |

| Target cancer cell line (e.g., HER2-positive SK-BR-3) | ATCC | In vitro cytotoxicity testing |

| Non-target cancer cell line (e.g., HER2-negative MDA-MB-231) | ATCC | In vitro cytotoxicity testing |

Experimental Protocols

This compound ADC Preparation

The preparation of a this compound ADC is a two-step process: 1) activation of the antibody with the SMCC linker, and 2) conjugation of the thiol-containing DM4 payload to the activated antibody.

Protocol 1: Antibody Activation with SMCC [1]

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).

-

Ensure the antibody is buffer-exchanged to remove any buffers containing primary amines (e.g., Tris).

-

-

SMCC Preparation:

-

Dissolve SMCC in DMSO to a final concentration of 10 mM immediately before use.

-

-

Activation Reaction:

-

Add a 5-10 fold molar excess of the SMCC solution to the antibody solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of Activated Antibody:

-

Remove excess, unreacted SMCC by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25).

-

Equilibrate the column and elute with a suitable buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 6.5).

-

Monitor the elution profile at 280 nm and collect the protein-containing fractions.

-

Protocol 2: Conjugation of DM4 to Activated Antibody [1]

-

DM4 Preparation:

-

Dissolve DM4 in DMSO to a known concentration (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the DM4 solution to the purified maleimide-activated antibody solution. The optimal molar ratio should be determined empirically to achieve the desired DAR.

-

Incubate the reaction for 4-16 hours at 4°C or room temperature with gentle mixing. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM.

-

Incubate for an additional 15-30 minutes.

-

ADC Purification

Purification is crucial to remove unreacted drug, linker, and any aggregates.

Protocol 3: Purification of the Antibody-Drug Conjugate [8][9]

-

Size-Exclusion Chromatography (SEC):

-